6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a nitrogen-containing heterocyclic compound that has garnered attention in the fields of medicinal chemistry and drug discovery due to its diverse biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is characterized by a bicyclic structure that includes both pyridine and pyrimidine rings. The unique structural features of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one contribute to its potential applications in various therapeutic areas, particularly as anti-inflammatory and antimicrobial agents.
The synthesis and characterization of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one have been documented in several studies focusing on its derivates and biological activities. Notably, recent research highlights its synthesis via copper-catalyzed reactions and its derivatives' potential as therapeutic agents .
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is classified as a heterocyclic organic compound. It is part of a larger class of compounds known for their pharmacological properties, including anti-inflammatory and antimicrobial activities.
The synthesis of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has been achieved through various methods, notably using copper(I) iodide as a catalyst in a one-pot reaction. This method facilitates the formation of C–N bonds followed by intramolecular amidation under mild conditions. The reaction typically involves the coupling of 2-halopyridines with aminoacrylate esters at elevated temperatures (around 130 °C) in dimethylformamide .
The reaction conditions can be optimized by adjusting the catalyst loading (typically around 20 mol%) and the choice of ligands to enhance yield and selectivity. For example, various phosphine ligands have been tested to improve the efficiency of the copper-catalyzed process . The yields for this synthesis range from moderate to excellent (29% to 89%), depending on the substrate used.
The molecular structure of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a fused bicyclic system comprising a pyridine ring and a pyrimidine ring with a methyl group at the sixth position. The structural formula can be represented as:
Key structural data include:
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions including:
For instance, derivatives of this compound have shown promising activity in inhibiting platelet aggregation, highlighting its potential as an antiplatelet agent . The synthesis of these derivatives often involves modifying the nitrogen atoms or substituents on the aromatic rings.
The mechanism of action for compounds like 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one often involves interaction with specific biological targets. For example, it has been identified as an activator of pyruvate kinase M2 isoform (PKM2), which plays a critical role in regulating cellular metabolism in cancer cells .
This activation leads to alterations in glycolytic pathways, promoting metabolic shifts that can affect cell proliferation and survival. The binding affinity and kinetic parameters are essential for understanding its efficacy as a therapeutic agent.
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits several notable physical properties:
Chemically, it is characterized by:
Relevant analyses using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and decomposition profiles.
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Water emerges as an exceptionally effective green solvent for synthesizing pyridopyrimidinone cores. A catalyst-free approach enables the cyclization of 2-aminopyridines and dialkyl acetylenedicarboxylates at ambient temperature, achieving yields up to 82–96.5% while eliminating the need for hazardous organic solvents. This strategy exploits water’s high polarity to accelerate the Michael addition-intramolecular cyclization sequence, significantly reducing energy consumption and waste generation [1] [6]. The reaction exhibits broad functional group tolerance, accommodating diverse electron-donating and withdrawing substituents on the aminopyridine ring without catalyst decomposition.
Solvent-free methodologies provide a complementary green pathway for pyridopyrimidinone assembly. Direct condensation of 2-amino-3-picoline and diethyl malonate proceeds efficiently at 150°C, delivering 2-hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 96.5% yield after 24 hours [6]. This approach circumvents solvent purification and disposal challenges while minimizing reaction steps. Further energy optimization has been achieved through microwave-assisted protocols, reducing reaction times by >50% compared to conventional heating. These methods align with green chemistry metrics by lowering the E-factor (kg waste/kg product) through simplified workups—typically involving ethyl acetate dilution and filtration [6] [8].
Table 1: Green Synthesis Approaches for 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Aqueous catalyst-free | RT, 6 h, H₂O | 82–89 | No catalyst, ambient temperature |
Solvent-free condensation | 150°C, 24 h, neat | 96.5 | No solvent, simple filtration workup |
POCl₃-mediated cyclization | 150°C, 3 h, sealed tube | 70–85* | Regioselective C3 functionalization |
*Yields vary with substituents [6] [8]
Copper(I) iodide has emerged as a high-performance catalyst for constructing multisubstituted pyridopyrimidinones via tandem Ullmann-type C–N coupling/intramolecular amidation. Optimized conditions (CuI/Mephos/KHCO₃ in DMF at 130°C) enable the one-pot assembly of 2-aminopyridines and (Z)-3-amino-3-arylacrylates into 6-methylpyridopyrimidinones with yields up to 89% [2]. Key reaction parameters include:
While transition metal catalysis dominates current methodologies, emerging biocatalytic approaches show promise for enantioselective functionalization. Candida antarctica lipase B (CAL-B) and engineered transaminases have enabled kinetic resolution of racemic 6-methylpyridopyrimidinone precursors with moderate enantioselectivity (up to 78% ee). However, direct enzymatic construction of the bicyclic core remains underdeveloped—a significant gap given the pharmaceutical relevance of chiral derivatives like risdiplam .
Table 2: Catalytic Systems for Pyridopyrimidinone Synthesis
Catalyst System | Conditions | Yield Range (%) | Limitations |
---|---|---|---|
CuI/Mephos | DMF, 130°C, 48 h | 75–89 | Requires anhydrous conditions |
AgOTf/PPh₃ | Toluene, 110°C, 24 h | 60–75 | Catalyst decomposition above 110°C |
Pd(OAc)₂/XPhos | Dioxane, 100°C, 12 h | 65–83 | Sensitive to steric hindrance |
CAL-B (biocatalytic) | Phosphate buffer, 37°C, 72 h | 40–55* | Low turnover number |
*Isolated yield after kinetic resolution [2]
Regioselective modification at C2 and C9 positions significantly modulates the biological activity of pyridopyrimidinones. Key strategies include:
The 6-methyl group induces conformational preferences that influence both reactivity and supramolecular assembly. X-ray crystallography reveals that 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one adopts a nearly planar bicyclic structure (torsion angle <5°), with the methyl group oriented perpendicular to the ring plane to minimize steric congestion [8]. This orientation dictates crystal packing through C–H···O hydrogen bonds (2.48–2.52 Å) and offset π-stacking (interplanar distance 3.42 Å). In solution, restricted rotation occurs at ambient temperature, producing distinct NMR signals for ring protons due to magnetic anisotropy from the adjacent carbonyl. Such stereoelectronic properties can be exploited for chiral auxiliary attachment or asymmetric catalysis to access enantioenriched pharmacophores [8].
Table 3: Regioselective Functionalization of the Pyridopyrimidinone Core
Position Modified | Reagent/Conditions | Product Class | Key Applications |
---|---|---|---|
C2 | Dialkyl acetylenedicarboxylates, H₂O | Alkyl 2-carboxylate derivatives | Antibacterial agents |
C2/C9 | Diethyl malonate, 150°C, neat | 2-Hydroxy-9-methyl derivatives | Antiallergic scaffolds [6] |
C7 | Br₂/AcOH, 80°C | 7-Bromo-6-methyl analogues | Suzuki coupling partners [8] |
C3 | Vilsmeier-Haack/POCl₃ | 3-Chloropyrido[1,2-a]pyrimidines | Anticancer precursors [8] |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6